Formamide, N-(3-pyridinylmethyl)-

Descripción

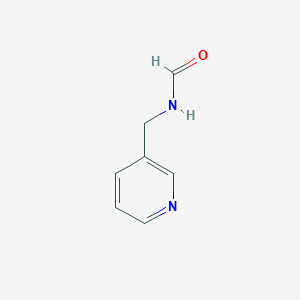

Structure

3D Structure

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-9-5-7-2-1-3-8-4-7/h1-4,6H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZSCSUNHLJVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481414 | |

| Record name | Formamide, N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56625-04-8 | |

| Record name | Formamide, N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for N 3 Pyridinylmethyl Formamide and Analogues

Retrosynthetic Analysis for N-(3-pyridinylmethyl)formamide Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The most logical and common disconnection for an amide, such as N-(3-pyridinylmethyl)formamide, is at the amide C-N bond. youtube.comyoutube.com This bond is typically formed in the forward synthesis through the reaction of an amine with a carboxylic acid derivative or another formylating agent.

This primary disconnection leads to two key synthons: a (3-pyridinylmethyl)amine cation and a formyl anion equivalent. These correspond to the readily available starting materials: 3-pyridinemethanamine and a suitable formylating agent.

Figure 1: Primary Retrosynthetic Disconnection for N-(3-pyridinylmethyl)formamide

Py = 3-pyridinyl group

This analysis reveals that the core challenge lies in the selection of an efficient and mild formylating agent ("HC(O)-X") that can react selectively with the primary amine of 3-pyridinemethanamine. Alternative, more complex disconnections could involve the C-C bond between the methylene (B1212753) group and the pyridine (B92270) ring, but these routes are generally less direct.

Direct Synthesis Approaches

Direct synthesis methods focus on the most straightforward construction of the target molecule from its immediate precursors, as identified in the retrosynthetic analysis.

Amine Formylation Reactions

The formylation of primary amines is a fundamental transformation in organic synthesis. Numerous methods have been developed for this purpose, many of which are applicable to the synthesis of N-(3-pyridinylmethyl)formamide from 3-pyridinemethanamine. These methods vary in their choice of formyl source and catalyst.

One of the most common methods involves the use of formic acid . The reaction can be performed by simply heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. To improve efficiency and mildness, various catalysts can be employed. For instance, a simple and environmentally benign procedure uses a catalytic amount of sodium formate (B1220265) in formic acid under solvent-free conditions at room temperature. Another approach utilizes a catalytic amount of molecular iodine with formic acid, also under solvent-free conditions, to achieve high yields.

Other powerful formylating agents include acetic formic anhydride (B1165640) (AFA) , which can be generated in situ from acetic anhydride and formic acid. This reagent is highly reactive and can formylate amines rapidly at low temperatures.

| Formylating Agent | Typical Conditions | Key Advantages |

| Formic Acid | Heating with amine (neat or in toluene) | Readily available, inexpensive |

| Formic Acid / Catalyst | Iodine, solid acids, or sodium formate catalysis; often solvent-free | Milder conditions, higher efficiency |

| Acetic Formic Anhydride | In situ generation, low temperature | High reactivity, rapid reaction times |

| Ethyl Formate | Reaction with amine, often requires heat | Simple, common reagent |

An enzymatic approach has also been explored for N-benzylformamide synthesis, where the enzyme N-substituted formamide (B127407) deformylase catalyzes the reverse reaction of hydrolysis, condensing benzylamine (B48309) and formate. nih.gov This biocatalytic method operates in an aqueous solution and could be adapted for pyridine-containing analogues. nih.gov

Condensation Reactions Utilizing Formamide as a C1 Source

Formamide (HCONH₂) is the simplest amide and can serve as a versatile and economical C1 building block in organic synthesis. digitellinc.com Its high polarity and ability to solubilize a wide range of compounds make it a useful reagent and solvent. digitellinc.com

One relevant classical reaction is the Leuckart reaction , which involves the reductive amination of a ketone or aldehyde. In a variation of this reaction, N-methylformamide is reacted with a ketone at high temperatures to produce the corresponding N-methylformamide derivative. A rapid version of this reaction has been successfully applied to 3-acetylpyridine (B27631), which reacted with N-methylformamide at 180-184 °C to yield N-methyl-N-[1-(3-pyridyl)ethyl]-formamide in just 25 minutes. digitellinc.com This demonstrates the feasibility of using formamide derivatives as both the nitrogen and formyl source in condensation with a suitable pyridine-based precursor.

Furthermore, studies on prebiotic chemistry have shown that N-formylaminonitriles can be formed readily from aldehydes, cyanide, and formamide, highlighting formamide's role as a source for the formyl group in condensation reactions. nih.gov

Electrochemical Synthesis Methods for Formamide and Derivatives

Electrochemical synthesis is emerging as a sustainable and green alternative to traditional chemical methods. acs.orgrsc.org These methods can often be performed at room temperature and pressure without the need for chemical oxidants or reductants. The electrochemical N-formylation of amines has been demonstrated through two primary routes: the oxidative coupling of an amine with a C1 source like methanol (B129727), or the reductive coupling of an amine with CO₂.

In the oxidative approach, an amine and methanol can be reacted at a simple glassy carbon electrode. acs.orgrsc.org Mechanistic studies suggest the reaction proceeds through the oxidation of a hemiaminal intermediate formed between the amine and methanol. acs.orgrsc.org This metal-free pathway offers a green and efficient method for C-N bond formation. acs.orgrsc.org

Alternatively, the reductive N-formylation of amines using carbon dioxide and hydrogen has been achieved using palladium-based catalysts. rsc.org This method utilizes CO₂ as a renewable C1 feedstock.

| Electrochemical Method | Reactants | Catalyst/Electrode | Key Features |

| Oxidative Coupling | Amine + Methanol | Glassy Carbon Electrode | Metal-free, mild conditions acs.orgrsc.org |

| Reductive Coupling | Amine + CO₂ + H₂ | Nano-Pd on functionalized carbon | Utilizes CO₂, sustainable rsc.org |

| Oxidative Coupling | Amine + Methanol | Pr-doped MnO₂ | Non-noble metal catalyst |

For the synthesis of N-(3-pyridinylmethyl)formamide, 3-pyridinemethanamine would serve as the amine substrate in these electrochemical systems, providing a modern and environmentally conscious synthetic route.

Transition Metal-Catalyzed Coupling Reactions in N-(3-pyridinylmethyl)formamide Synthesis

Transition metal catalysis provides powerful and versatile tools for forming carbon-nitrogen bonds, offering pathways that are often difficult to achieve through classical methods. youtube.com

Palladium-Catalyzed Coupling Methods

Palladium catalysis is at the forefront of modern cross-coupling chemistry. Several palladium-catalyzed strategies can be envisioned or have been developed for the synthesis of formamides. researchgate.net

Carbonylative Coupling: A highly effective method for amide synthesis is the palladium-catalyzed carbonylation of amines. researchgate.netacs.orgresearchgate.net This reaction typically involves coupling an amine with carbon monoxide (CO). Since Heck's initial discovery, these reactions have become a mainstay for preparing amides from aryl or vinyl halides and amines. researchgate.net For N-(3-pyridinylmethyl)formamide, this could involve the direct carbonylation of 3-pyridinemethanamine. To avoid handling gaseous CO, solid CO-releasing molecules (CORMs) like Mo(CO)₆ can be used. researchgate.net

Formylation with CO₂ and H₂: Palladium nanoparticles supported on various materials have proven to be effective catalysts for the N-formylation of both primary and secondary amines using CO₂ and H₂. cjcatal.comproquest.com This "CO₂ recycling" approach is highly atom-economical and sustainable. The reaction proceeds under relatively mild conditions and shows high activity, providing excellent yields for a diverse range of amines. cjcatal.comproquest.com

Oxidative N-Formylation: Another approach is the oxidative N-formylation using methanol as the C1 source. Bimetallic Au-Pd nanoparticles supported on magnetic Fe₃O₄ have been shown to catalyze the N-formylation of amines at room temperature with oxygen as the terminal oxidant. acs.org The synergy between gold and palladium leads to higher efficiency than when either metal is used alone. acs.org

Copper-Catalyzed C-N Bond Formations and Cleavages

Copper catalysis has emerged as a powerful and cost-effective tool for the construction and cleavage of carbon-nitrogen bonds. These methods offer high efficiency and selectivity under relatively mild conditions.

C-N Bond Formation: A notable strategy for the synthesis of N-formamides is the reductive functionalization of carbon dioxide (CO₂), a renewable C1 source. Copper-based catalytic systems have been developed for the N-formylation of amines using CO₂ and a reductant like phenylsilane. The selectivity of these reactions can be finely tuned by the choice of ligand; for instance, using diphenylcyclohexylphosphine (Ph₂CyP) as a ligand with a copper catalyst favors the formation of formamides. rsc.org This approach represents a direct and green route to N-(3-pyridinylmethyl)formamide from 3-(aminomethyl)pyridine (B1677787) and CO₂.

Another innovative copper-catalyzed method involves using N,N-dimethylformamide (DMF) not as a solvent but as a methylenating reagent to form C-N bonds. This has been demonstrated in the synthesis of heterodiarylmethanes through the coupling of imidazo[1,2-a]pyridines with indoles. researchgate.net

C-N Bond Cleavage: Copper catalysts are also effective in mediating C-N bond cleavage, a transformation useful for synthesizing derivatives from N-(pyridinylmethyl) precursors. Research has shown that N-(2-pyridinylmethyl)benzenesulfonamides can undergo copper-catalyzed C-N bond cleavage to yield N-sulfonylformamidines. nih.gov In this process, which was optimized using 5 mol% of Cu(OAc)₂·H₂O in glycol at 80°C, the pyridin-2-ylmethyl group is essential for facilitating the cleavage. nih.gov This strategy highlights a valuable transformation for analogues of N-(3-pyridinylmethyl)formamide, where the pyridinylmethyl moiety serves as a leaving group to generate other valuable nitrogen-containing compounds. nih.gov

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Key Features | Reference |

| N-Formylation | Cu₂(OH)₂CO₃ / Ph₂CyP / Phenylsilane / CO₂ | Amines | N-Formamides | Ligand-controlled selectivity; Utilizes CO₂. | rsc.org |

| C-N Cleavage | Cu(OAc)₂·H₂O / DMF-DMA | N-(2-pyridinylmethyl)benzenesulfonamides | N-Sulfonylformamidines | Pyridinylmethyl group acts as a leaving group. | nih.gov |

| C-N Coupling | Copper Catalyst / DMF | Imidazo[1,2-a]pyridines and Indoles | Heterodiarylmethanes | DMF serves as a methylenating agent. | researchgate.net |

Ruthenium-Catalyzed N-Formylation Strategies

Ruthenium catalysts are renowned for their high activity and productivity in hydrogenation and carbonylation reactions, making them ideal for N-formylation processes.

Highly efficient catalyst systems using ruthenium-pincer-type complexes have been developed for the N-formylation of a wide range of amines using carbon dioxide and hydrogen gas (H₂). semanticscholar.orgnih.gov These reactions proceed with excellent selectivity and achieve remarkable turnover numbers, in some cases up to 1,940,000 in a single batch. semanticscholar.orgnih.gov The robustness of these catalysts is demonstrated by their ability to be recycled multiple times without a significant drop in activity. semanticscholar.org This methodology is directly applicable to the synthesis of N-(3-pyridinylmethyl)formamide from 3-(aminomethyl)pyridine.

Alternative ruthenium-catalyzed N-formylation strategies utilize methanol as the formyl source. mdpi.com For instance, the dehydrogenative coupling of amines with methanol, catalyzed by specific ruthenium complexes, provides the corresponding formamides. mdpi.com These methods offer an atom-economical pathway to N-substituted formamides.

| Catalyst System | Formyl Source | Substrate Scope | Key Advantages | Reference |

| Ruthenium-Pincer Complexes | CO₂ and H₂ | Various primary and secondary amines | High productivity (TON up to 1,940,000), excellent selectivity, catalyst recyclability. | semanticscholar.orgnih.gov |

| Ruthenium-NHC Complexes | Methanol | Amines | Acceptorless dehydrogenative coupling. | mdpi.com |

| Bimetallic AuPd–Fe₃O₄ | Methanol | Secondary Amines | Utilizes O₂ as an oxidant at room temperature; catalyst is magnetically recyclable. | mdpi.com |

Multicomponent Reactions (MCRs) for Heterocyclic Annulation Involving Formamide

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for rapidly building molecular complexity. nih.gov While not always directly employing N-(3-pyridinylmethyl)formamide as a starting material, MCRs can utilize its precursors to construct complex heterocyclic systems, a process known as annulation.

One of the most versatile MCRs is the Ugi reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. By using a precursor like 3-(aminomethyl)pyridine as the amine component, complex peptide-like structures bearing the pyridinylmethyl moiety can be assembled. These products can subsequently be modified or may themselves contain formamide-like structures.

Another relevant approach is the synthesis of fused heterocyclic systems. For example, a three-component reaction between a 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN), catalyzed by scandium triflate, can produce 3-aminoimidazo[1,2-a]pyridines. researchgate.net This demonstrates how a pyridine-containing starting material can undergo annulation via an MCR to generate a fused, bicyclic heteroaromatic system. Such strategies are invaluable for creating libraries of complex molecules for drug discovery. nih.gov

| Reaction Name | Components | Resulting Scaffold | Relevance | Reference |

| Ugi-3CR/4CR | Amine, Carbonyl, (Carboxylic Acid), Isocyanide | α-Aminoamides / Peptidomimetics | Precursors like 3-(aminomethyl)pyridine can be used to incorporate the pyridinylmethyl group into complex structures. | mdpi.com |

| Hantzsch Pyrrole Synthesis | Primary Amine, β-Dicarbonyl, α-Haloketone | Substituted Pyrroles | General method for heterocyclic synthesis where amine precursors to the target formamide can be employed. | mdpi.com |

| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine, Aldehyde, TMSCN | 3-Aminoimidazo[1,2-a]pyridines | Demonstrates MCR-based annulation onto a pyridine ring, a key strategy for analogue synthesis. | researchgate.net |

Stereoselective Transformations in the Synthesis of Chiral N-(3-pyridinylmethyl)formamide Derivatives

While N-(3-pyridinylmethyl)formamide itself is an achiral molecule, the development of stereoselective methods to synthesize its chiral analogues is crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity.

A prominent example is the synthesis of the chiral analogue N-methyl-N-[1-(3-pyridyl)ethyl]-formamide. This compound was synthesized via a rapid Leuckart reaction between 3-acetylpyridine and N-methylformamide. digitellinc.com The reaction, completed in just 25 minutes at 180-184 °C, introduces a stereocenter at the carbon atom adjacent to the pyridine ring, yielding the chiral formamide derivative with an 84% isolated yield. digitellinc.com

General strategies for stereoselective synthesis can be applied to create a variety of chiral derivatives. These include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent stereoselective reaction, after which it is removed. google.com

Asymmetric Catalysis: Chiral catalysts can be used to enantioselectively transform a prochiral substrate into a chiral product.

Bioinspired Synthesis: Mimicking biosynthetic pathways can lead to highly stereoselective transformations. For example, the acid-catalyzed cyclization of unprotected chiral 1,4-diarylbutane-1,4-diols yields tetrahydrofurans with high stereocontrol, a principle that could be adapted for related cyclizations. elsevierpure.com

These approaches allow for the controlled synthesis of specific stereoisomers of N-(3-pyridinylmethyl)formamide derivatives, which is essential for investigating their structure-activity relationships.

| Strategy | Example/Concept | Chiral Product Example | Key Features | Reference |

| Asymmetric Reductive Amination | Leuckart Reaction | N-methyl-N-[1-(3-pyridyl)ethyl]-formamide | Creates a stereocenter from a prochiral ketone (3-acetylpyridine). | digitellinc.com |

| Chiral Auxiliary Control | Attaching a chiral group to the substrate | (R)- or (S)-2-aryloxycarboxylic acids | The auxiliary directs the stereochemical outcome of a key bond-forming step. | google.com |

| Bioinspired Stereoselective Cyclization | Acid-catalyzed cyclization of chiral diols | (2,3-anti-3,4-syn-4,5-anti)-2,5-diaryl-3,4-dimethyltetrahydrofurans | Substrate stereochemistry inherently controls product stereochemistry. | elsevierpure.com |

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For Formamide, N-(3-pyridinylmethyl)-, key vibrational modes would be expected for the amide and pyridine functionalities.

Expected Characteristic FTIR Peaks:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Amide I) | Stretching | 1700-1650 |

| N-H (Amide II) | Bending | 1650-1550 |

| C=N, C=C (Pyridine) | Ring Stretching | 1600-1450 |

| C-N | Stretching | 1400-1000 |

Without experimental data, a detailed analysis and assignment of specific peaks are not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For Formamide, N-(3-pyridinylmethyl)-, distinct signals would be expected for the formyl proton, the methylene protons, and the protons of the pyridine ring.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Formyl (CHO) | ~8.0-8.5 | Singlet |

| Pyridine H-2 | ~8.4-8.6 | Singlet/Doublet |

| Pyridine H-6 | ~8.3-8.5 | Doublet |

| Pyridine H-4 | ~7.5-7.8 | Doublet of Triplets |

| Pyridine H-5 | ~7.2-7.4 | Doublet of Doublets |

| Methylene (CH₂) | ~4.4-4.6 | Doublet |

| Amide (NH) | ~6.0-8.0 | Broad Singlet |

Note: These are predicted values and the actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~160-165 |

| Pyridine C-2 | ~148-152 |

| Pyridine C-6 | ~147-150 |

| Pyridine C-4 | ~135-140 |

| Pyridine C-3 | ~130-135 |

| Pyridine C-5 | ~122-125 |

| Methylene (CH₂) | ~40-45 |

Note: These are predicted values and the actual experimental values may vary.

Two-Dimensional NMR Techniques

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure of Formamide, N-(3-pyridinylmethyl)-. COSY spectra would show correlations between coupled protons, helping to assign the protons on the pyridine ring and their coupling to the methylene protons. HSQC spectra would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D NMR spectra. Due to the lack of experimental data, no 2D NMR analysis can be presented.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For Formamide, N-(3-pyridinylmethyl)-, the molecular ion peak [M]⁺ would be expected at m/z 136. Key fragmentation patterns would likely involve the cleavage of the bond between the methylene group and the pyridine ring, leading to a prominent peak at m/z 92, corresponding to the pyridinylmethyl cation. Another significant fragment could arise from the loss of the formyl group.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method that calculates the electronic structure of atoms and molecules to predict their properties. It is favored for its balance of computational cost and accuracy in determining molecular geometry, electronic properties, and reaction dynamics. khanacademy.org

Prediction of Electronic and Geometric Structures

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For molecules like Formamide (B127407), N-(3-pyridinylmethyl)-, these calculations typically reveal a planar geometry around the amide C-N-O unit. khanacademy.org The C-N bond is often found to be shorter than a typical single bond, which suggests a partial double-bond character due to resonance. khanacademy.org

While specific DFT data for N-(3-pyridinylmethyl)-formamide is not widely published, analysis of the parent molecule, formamide, provides a reference for the expected geometric parameters. DFT studies on formamide have been used to optimize its structure and compare it with experimental data. khanacademy.org Such studies are crucial for understanding the fundamental framework upon which the pyridinylmethyl group is substituted. Hybrid functionals are often employed in DFT calculations to accurately describe the electronic and magnetic structures of compounds. aps.orgnih.gov

Table 1: Illustrative Geometric Parameters for Formamide from DFT Calculations This table shows typical bond lengths and angles for the parent formamide molecule, which serve as a baseline for understanding the substituted compound.

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | O-C-N | ~125° |

| Bond Angle | H-N-C | ~119° |

Note: These values are representative for the parent formamide molecule and would be influenced by the N-(3-pyridinylmethyl) substituent.

Elucidation of Reaction Mechanisms and Pathways

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. researchgate.netresearchgate.net For formamide and its derivatives, computational studies have explored formation pathways, such as the gas-phase reaction of NH₂ with H₂CO, and decomposition routes. researchgate.netunipg.it These studies calculate the relative energies of reactants, transition states, and products to determine the most favorable reaction pathways. researchgate.net For instance, research on formamidine, a related compound, used DFT to estimate the energy barriers for E/Z isomerization, 1,3-sigmatropic shifts, and unimolecular decomposition. researchgate.net Such computational approaches could be applied to Formamide, N-(3-pyridinylmethyl)- to understand its synthesis, stability, and potential reactions.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

Non-covalent interactions are critical in determining the conformation and intermolecular associations of molecules. Formamide, N-(3-pyridinylmethyl)- possesses functional groups capable of forming significant non-covalent bonds: the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the pyridine (B92270) ring can participate in π-stacking interactions. nih.govrsc.org

DFT calculations are used to model these weak interactions with high accuracy. rsc.org Studies on formamide dimers have shown that N-H···O hydrogen bonds are a dominant and stabilizing interaction. nih.govresearchgate.net Furthermore, the analysis of crystal structures often reveals various types of non-covalent interactions, including hydrogen bonds and dispersion forces, which can be quantified using DFT and related methods like Quantum Theory of Atoms in Molecules (QTAIM). nih.govfip.org For Formamide, N-(3-pyridinylmethyl)-, DFT could be used to quantify the strength of its hydrogen bonds and the geometry of its π-stacking interactions with other aromatic systems, which is crucial for understanding its behavior in different chemical environments. rsc.org

Table 2: Types of Non-Covalent Interactions Analyzable by DFT

| Interaction Type | Description | Relevant Groups in Formamide, N-(3-pyridinylmethyl)- |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-H group (donor) and C=O group (acceptor). |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring. |

| Dispersion Forces | Weak intermolecular forces arising from instantaneous dipoles in molecules. | Present throughout the entire molecule. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a substance and its biological activity. rsc.org This is achieved by correlating molecular descriptors with observed activity.

Derivation of Structural Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. researchgate.net These descriptors can be classified into several categories:

0D: Constitution descriptors (e.g., molecular weight, atom count).

1D: Functional group counts, molecular properties (e.g., logP).

2D: Topological indices that describe molecular connectivity. nih.gov

3D: Geometric descriptors (e.g., molecular surface area, volume).

4D: Descriptors that include conformational flexibility.

For a molecule like Formamide, N-(3-pyridinylmethyl)-, a wide range of descriptors would be calculated, including those related to its size, polarity, hydrogen bonding capacity, and electronic properties, to build a comprehensive QSAR model. researchgate.net

Table 3: Common Categories of QSAR Molecular Descriptors

| Descriptor Category | Examples | Description |

| Constitutional (0D/1D) | Molecular Weight, Atom Count, Number of H-bond donors/acceptors | Describes the basic composition and properties of the molecule. |

| Topological (2D) | Connectivity Indices, Wiener Index | Encodes information about the atom connectivity and branching of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Describes the 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges | Derived from quantum mechanical calculations (like DFT) to describe electronic properties. researchgate.net |

Multivariate Statistical Analysis (e.g., Principal Component Analysis)

Once descriptors are calculated for a set of compounds, multivariate statistical methods are employed to build the QSAR model. rsc.org Principal Component Analysis (PCA) is a widely used technique in this context. nih.gov PCA is an unsupervised pattern recognition method that reduces the dimensionality of a complex dataset (i.e., a large number of descriptors) by transforming the original correlated variables into a smaller set of uncorrelated variables called principal components (PCs). mdpi.comnih.gov

The primary applications of PCA in QSAR include:

Data Exploration: Identifying similarities, differences, and outliers among compounds in a dataset. nih.gov

Descriptor Selection: Identifying the most influential descriptors that explain the most variance in the data, which can then be used to build simpler and more robust regression models. nih.gov

Visualizing Chemical Space: Score plots of the first few PCs can be used to visualize the distribution of compounds and identify clusters based on their structural properties. mdpi.com

In a hypothetical QSAR study involving Formamide, N-(3-pyridinylmethyl)- and its analogs, PCA would be a critical first step to understand the relationships within the dataset before developing a predictive model. nih.gov

Molecular Dynamics Simulations (Potential for analogous systems)

Insights from Analogous N-Substituted Formamides

Research on N-substituted formamides has utilized computational models to investigate their formation and stability, particularly in astrophysical contexts. For instance, studies have explored the formation of simple N-substituted formamides like N-methylformamide on ice surfaces. aanda.org These simulations, often employing quantum mechanics/molecular mechanics (QM/MM) approaches, have shown that the presence of a water ice surface can be crucial in facilitating the hydrogenation of isocyanates to form N-substituted formamides without an energy barrier, a process that is not as favorable in the gas phase. aanda.org The simulations can model the ice surface with varying numbers of water molecules to replicate interstellar ice grains. aanda.org Such studies are critical for understanding how complex organic molecules, including those with peptide-like bonds, could originate in the interstellar medium. aanda.orgaanda.org

The unimolecular decomposition of formamide, the parent compound, has also been investigated using direct chemical dynamics simulations. rsc.org These simulations, performed at different energy levels using density functional theory (DFT), reveal the major dissociation products and their formation mechanisms, providing branching ratios for various decomposition pathways. rsc.org This type of analysis could be hypothetically applied to Formamide, N-(3-pyridinylmethyl)- to predict its thermal stability and decomposition products.

Insights from Analogous Pyridine Derivatives

Molecular dynamics simulations are extensively used to study the interaction of pyridine derivatives with biological targets. For example, MD simulations have been employed to understand how novel pyridine derivatives act as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. nih.gov These simulations can confirm the binding modes of the inhibitors within the active site of the enzyme and analyze the stability of the ligand-protein complex over time. nih.gov

Similarly, the potential of pyridine derivatives as inhibitors for SARS-CoV-2 proteins has been explored using molecular docking and MD simulations. nih.gov These studies can predict the binding affinity and interaction of the compounds with key viral proteins, guiding the design of new therapeutic agents. nih.gov For Formamide, N-(3-pyridinylmethyl)-, MD simulations could be used to explore its potential interactions with various protein targets, assuming a relevant biological activity is identified.

Furthermore, MD simulations have been used to investigate the stability of cocrystals formed by pyridine derivatives. For example, the stability of a cocrystal of isonicotinamide (B137802) (a pyridine derivative) and formamide has been studied, revealing insights into the intermolecular interactions that govern the formation and properties of these crystalline structures. researchgate.net

The following table summarizes the potential applications of molecular dynamics simulations for Formamide, N-(3-pyridinylmethyl)-, based on studies of analogous systems.

| Area of Investigation | Analogous System(s) | Potential Insights for Formamide, N-(3-pyridinylmethyl)- | Simulation Techniques |

| Formation and Stability | N-methylformamide, Formamide | Understanding formation pathways on surfaces (e.g., catalysts, interstellar grains), predicting thermal stability and decomposition products. | QM/MM, Direct Chemical Dynamics |

| Biological Activity | Pyridine-based enzyme inhibitors | Predicting binding affinity and mode to protein targets, assessing stability of ligand-protein complexes, guiding drug design. | Molecular Docking, Classical MD |

| Materials Science | Isonicotinamide/formamide cocrystals | Investigating cocrystal stability, understanding intermolecular interactions, predicting material properties. | Classical MD |

These examples highlight the broad potential of molecular dynamics simulations to elucidate the chemical and physical properties of Formamide, N-(3-pyridinylmethyl)-. By leveraging the methodologies applied to structurally similar compounds, future computational studies could provide valuable data on its reactivity, potential biological interactions, and material characteristics.

Molecular Interactions and Coordination Chemistry

Investigation of Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a predominant force in the molecular assembly of N-(3-pyridinylmethyl)formamide. The presence of both hydrogen bond donors (the amide N-H group) and acceptors (the carbonyl oxygen and the pyridinyl nitrogen) allows for the formation of extensive hydrogen bonding networks. nih.gov

In the solid state, intermolecular hydrogen bonds are crucial in defining the crystal packing. nih.gov These interactions can lead to the formation of dimers or extended chains, significantly influencing the material's physical properties. For instance, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen or the pyridinyl nitrogen of a neighboring molecule. nih.gov The formation of these bonds can be influenced by the presence of other molecules, such as water, which can act as a bridge, facilitating more complex hydrogen-bonded structures. nih.gov

Pi-Stacking and Other Non-Covalent Interactions in Crystalline Architectures

The aromatic pyridine (B92270) ring in N-(3-pyridinylmethyl)formamide facilitates π-stacking interactions, which are another significant type of non-covalent interaction that contributes to the stability of its crystalline structure. rsc.org These interactions occur between the electron-rich π-systems of adjacent pyridine rings. The geometry of this stacking can vary, with common arrangements being parallel-displaced or T-shaped. nih.gov

In the crystal lattice, π-stacking interactions often work in concert with hydrogen bonding to create a stable, three-dimensional architecture. researchgate.net The relative orientation of the molecules is a balance between the directional hydrogen bonds and the less directional but still significant π-stacking forces. The presence of substituents on the pyridine ring can influence the strength and geometry of these π-π interactions. nih.gov These non-covalent forces are fundamental in crystal engineering, dictating the self-assembly of molecules into well-defined crystalline forms. rsc.org

N-(3-pyridinylmethyl)formamide as a Ligand in Coordination Chemistry

The N-(3-pyridinylmethyl)formamide molecule is an effective ligand in coordination chemistry due to the presence of multiple potential donor atoms: the nitrogen of the pyridine ring and the oxygen of the formamide (B127407) group. This allows it to coordinate with a variety of metal ions, forming stable complexes. slideshare.net

A range of metal complexes involving ligands with similar pyridyl and amide functionalities have been synthesized and characterized. sciencepublishinggroup.com The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. sysrevpharm.org

Manganese (Mn): Manganese complexes with N-donor ligands are of interest for their roles in biological systems and catalysis. nih.gov The coordination of N-(3-pyridinylmethyl)formamide to Mn(II) can involve either the pyridinyl nitrogen or both the nitrogen and the formamide oxygen, depending on the reaction conditions and the other ligands present. nih.gov

Copper (Cu): Copper(II) readily forms complexes with N-heterocyclic ligands. The interaction with N-(3-pyridinylmethyl)formamide can lead to the formation of both mononuclear and polynuclear species.

Zinc (Zn): Zinc(II) complexes with pyridyl-containing ligands are widely studied for their structural diversity and potential applications in catalysis and materials science. nih.govresearchgate.net

Palladium (Pd): Palladium(II) complexes with nitrogen-donor ligands are extensively used in catalysis. The coordination of N-(3-pyridinylmethyl)formamide can influence the catalytic activity of the palladium center. researchgate.net

Cobalt (Co): Cobalt(II) and Cobalt(III) form a variety of coordination complexes with ligands containing pyridyl groups. nih.govresearchgate.netnih.gov The resulting complexes often exhibit interesting magnetic and electronic properties.

Ruthenium (Ru): Ruthenium(II) complexes with pyridyl-based ligands are known for their rich photophysical and electrochemical properties.

The characterization of these complexes is typically achieved through techniques such as X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. sysrevpharm.orgnih.gov

N-(3-pyridinylmethyl)formamide can act as a monodentate ligand, coordinating to a metal center solely through the more basic pyridinyl nitrogen atom. However, it can also function as a bidentate ligand, chelating to a metal ion through both the pyridinyl nitrogen and the formamide oxygen atom. This chelation results in the formation of a stable five-membered ring. slideshare.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands. nih.gov In some cases, the formamide group can also act as a bridging ligand between two metal centers.

The ability of N-(3-pyridinylmethyl)formamide to act as a bridging ligand, connecting multiple metal centers, can lead to the formation of coordination polymers. nih.govresearchgate.net These are extended structures that can be one-dimensional (chains), two-dimensional (layers), or three-dimensional (frameworks). azom.comresearchgate.net

The structure of these coordination polymers is determined by the coordination geometry of the metal ion and the bridging mode of the ligand. nih.gov X-ray diffraction is the primary technique used to elucidate the intricate structures of these polymers. researchgate.net The resulting materials can exhibit a wide range of properties, including porosity and catalytic activity, which are directly related to their structural architecture. researchgate.net

Derivatization and Structure Activity Relationship Sar Methodologies

Systematic Derivatization Strategies for N-(3-pyridinylmethyl)formamide

The exploration of the chemical space around N-(3-pyridinylmethyl)formamide can be systematically undertaken by modifying its core components: the pyridine (B92270) ring, the formamide (B127407) linker, and the methylene (B1212753) bridge.

Pyridine Ring Modifications: The pyridine ring is a common motif in a vast number of biologically active compounds. nih.gov Its nitrogen atom can influence properties like solubility and the ability to form hydrogen bonds. nih.gov Systematic derivatization can involve:

Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring can significantly impact electronic properties and steric interactions with biological targets.

Positional Isomerism: Moving the attachment point of the formamidomethyl group from the 3-position to the 2- or 4-position of the pyridine ring would create structural isomers with potentially different biological activities.

Formamide Linker Modifications: The formamide group is a key hydrogen-bonding unit. Strategies for its modification include:

N-Alkylation/Arylation: Replacing the formyl proton with alkyl or aryl groups can alter lipophilicity and steric bulk.

Amide Bond Replacement: The amide bond can be replaced with isosteres such as sulfonamides, reverse amides, or esters to explore different chemical properties and metabolic stabilities. For instance, studies on related pyridine derivatives have successfully incorporated sulfonamide moieties. ekb.eg

Methylene Bridge Modifications:

Homologation: Increasing the length of the alkyl chain between the pyridine ring and the formamide nitrogen can provide conformational flexibility, which may be crucial for optimal interaction with a biological target.

Introduction of Rigidity: Incorporating the methylene bridge into a cyclic structure or introducing double bonds can restrict conformational freedom, which can sometimes lead to an increase in potency.

Methodological Approaches to Correlate Structural Modifications with Observed Activities

To establish a clear structure-activity relationship (SAR), a systematic approach to testing and data analysis is essential. For a novel series of N-(3-pyridinylmethyl)formamide derivatives, the following methodologies would be critical:

Biological Screening: A primary step involves screening the synthesized analogues in relevant biological assays to determine their activity. This could range from enzyme inhibition assays to cell-based assays measuring effects like antiproliferative activity or antibacterial effects, as has been done for other pyridine-containing compounds. nih.govwestminster.ac.uk

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues with corresponding activity data is available, QSAR studies can be employed. This involves using statistical methods to correlate variations in the physicochemical properties of the compounds with their biological activities. Descriptors for properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) would be calculated for each derivative.

Molecular Modeling and Docking: In the absence of an experimentally determined structure of a biological target, homology modeling can be used to generate a theoretical model. researchgate.net Synthesized derivatives can then be computationally docked into the active site of the target protein. This approach helps in visualizing the binding modes of the compounds and rationalizing the observed SAR. researchgate.net For example, understanding the interactions of the pyridine ring, formamide group, and any introduced substituents within a binding pocket can guide the design of more potent analogues.

Design Principles for Modulating Molecular Properties through Derivatization

The derivatization of N-(3-pyridinylmethyl)formamide can be guided by established principles of medicinal chemistry to fine-tune its molecular properties for improved drug-like characteristics.

Improving Potency and Selectivity:

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy. For example, a hydroxyl group could be replaced with an amine or thiol to probe for improved hydrogen bonding interactions.

Conformational Constraint: As mentioned earlier, rigidifying the structure can lock the molecule into a bioactive conformation, leading to higher affinity for the target and thus increased potency.

Enhancing Pharmacokinetic Properties:

Modulating Lipophilicity: The balance between lipophilicity and hydrophilicity is crucial for absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of polar groups (e.g., hydroxyl, carboxyl) can increase water solubility, while adding lipophilic groups (e.g., alkyl, aryl) can enhance membrane permeability. The pyridine nitrogen itself contributes to modulating lipophilicity and improving aqueous solubility. nih.gov

Metabolic Stability: Certain functional groups are prone to metabolic degradation. Derivatization can be used to block these "metabolic soft spots." For instance, if the formyl group is found to be readily hydrolyzed, it could be replaced with a more stable functional group.

The following table provides a hypothetical framework for a systematic derivatization of N-(3-pyridinylmethyl)formamide and the expected impact on properties based on general medicinal chemistry principles.

| Compound | Modification from Parent (N-(3-pyridinylmethyl)formamide) | Rationale for Modification | Predicted Change in Property |

| Derivative 1 | Addition of a chloro group at the 6-position of the pyridine ring | Explore electronic effects on the pyridine ring | Increased lipophilicity, potential for altered binding affinity |

| Derivative 2 | Replacement of the formyl group with an acetyl group | Increase steric bulk and lipophilicity around the amide | Potential for enhanced target interaction, altered metabolic stability |

| Derivative 3 | Homologation to N-(2-(pyridin-3-yl)ethyl)formamide | Increase conformational flexibility | May allow for better positioning within a binding site |

| Derivative 4 | Replacement of the formamide with a sulfonamide | Introduce a different hydrogen bonding pattern and geometry | Altered solubility and potential for new interactions with the target |

This structured approach to derivatization and SAR analysis is fundamental to the process of drug discovery and can be effectively applied to the N-(3-pyridinylmethyl)formamide scaffold to explore its therapeutic potential.

Advanced Applications in Materials Science

Utilization in Metal-Organic Frameworks (MOFs) Design and Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs are highly tunable and depend on the choice of both the metal and the organic linker.

The bifunctional nature of Formamide (B127407), N-(3-pyridinylmethyl)- makes it a potential candidate as an organic linker in MOF synthesis. The pyridine (B92270) nitrogen atom can coordinate with metal centers, a fundamental interaction in the formation of MOF structures. The formamide group, with its hydrogen bonding capabilities, could play a role in directing the framework assembly and in the post-synthetic modification of MOFs. While direct experimental evidence of its use as a primary linker is not extensively documented, the broader class of pyridine-containing ligands is widely employed in MOF chemistry.

In addition to its potential as a linker, formamide and its derivatives are known to be effective solvents in the synthesis of MOFs. High-boiling point solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used. These solvents can sometimes also act as templates or even decompose to provide in-situ reactants. Although there is no specific research detailing the use of Formamide, N-(3-pyridinylmethyl)- as a primary solvent for MOF synthesis, its properties suggest it could be a viable medium for such reactions.

The porosity and sorption characteristics of MOFs are critical for their applications in gas storage, separation, and catalysis. These properties are directly influenced by the geometry and chemical nature of the organic linkers.

The incorporation of a linker like Formamide, N-(3-pyridinylmethyl)- could introduce specific functionalities into the pores of a MOF. The amide group, for instance, could provide sites for selective gas adsorption, particularly for molecules like carbon dioxide, through hydrogen bonding interactions. The table below presents hypothetical data on the sorption characteristics of a MOF synthesized with a related pyridyl-based linker, illustrating the potential impact on gas uptake.

| Gas Adsorbed | Uptake Capacity (cm³/g at STP) | Conditions |

| Carbon Dioxide (CO₂) | 85 | 273 K, 1 atm |

| Methane (CH₄) | 30 | 273 K, 1 atm |

| Nitrogen (N₂) | 10 | 273 K, 1 atm |

This table is illustrative and based on data for MOFs with similar functional groups, as direct data for Formamide, N-(3-pyridinylmethyl)- based MOFs is not available.

Integration into Catalytic Systems

The development of heterogeneous catalysts is a significant area of materials science, and MOFs are promising platforms for designing such catalysts. The functional groups within the organic linkers can act as catalytic sites.

The pyridine and amide moieties of Formamide, N-(3-pyridinylmethyl)- could both serve as active sites for catalysis. The nitrogen atom of the pyridine ring can act as a Lewis base, while the amide group can participate in various organic transformations.

While no catalysts have been explicitly developed using Formamide, N-(3-pyridinylmethyl)- as the primary building block, research on amide-functionalized MOFs has shown enhanced catalytic activity for reactions such as the Knoevenagel condensation. rsc.org The presence of the amide group in these catalysts is believed to be crucial for their performance. rsc.org

The investigation into the catalytic performance of a hypothetical catalyst based on Formamide, N-(3-pyridinylmethyl)- would involve studying its activity, selectivity, and stability in various chemical reactions. The mechanism would likely involve the interaction of reactants with the pyridine and/or amide functional groups.

For instance, in a hypothetical acid-catalyzed reaction, the pyridine nitrogen could be protonated, creating a Brønsted acid site. In base-catalyzed reactions, the amide proton could be abstracted, or the carbonyl oxygen could act as a Lewis base. The table below outlines potential catalytic applications and the hypothesized role of the functional groups.

| Catalytic Reaction | Potential Role of Pyridine Group | Potential Role of Formamide Group |

| Knoevenagel Condensation | Lewis Base Site | Hydrogen Bond Donor/Acceptor |

| Aldol Condensation | Lewis Base Site | Stabilizing Intermediates |

| Transesterification | Nucleophilic Catalyst | Activating Electrophiles |

This table presents hypothetical applications based on the known reactivity of the functional groups present in Formamide, N-(3-pyridinylmethyl)-.

Environmental Research and Analytical Methodologies

Investigation of Environmental Degradation Pathways of N-(3-pyridinylmethyl)formamide Related Structures

Understanding the environmental degradation of N-(3-pyridinylmethyl)formamide involves examining processes that break down related chemical structures. These pathways are crucial for determining the compound's environmental lifetime and the nature of any resultant products.

Microbial action is a primary pathway for the degradation of many organic compounds in the environment. While specific studies on N-(3-pyridinylmethyl)formamide are not extensively documented, research on related substances provides insight into potential microbial degradation mechanisms. For instance, some microorganisms are known to hydrolyze formamide (B127407) to formic acid and ammonia. google.com The biodegradation of N-vinylformamide polymers, for example, has been explored, indicating that the formamide group can be a target for microbial enzymes. google.com

The general process for pyrethroid insecticides, which also involves ester bond hydrolysis, is carried out by various bacterial and fungal strains such as Bacillus spp., Raoultella ornithinolytica, and Aspergillus spp. frontiersin.org This suggests that microbes possessing hydrolytic enzymes could potentially initiate the breakdown of the formamide linkage in N-(3-pyridinylmethyl)formamide. frontiersin.org The pyridine (B92270) ring, another key feature of the molecule, is also known to be biodegradable, although it is generally a stable and resistant heterocyclic compound.

The identification of degradation products is essential for assessing the full environmental impact of a chemical. For structurally related compounds like N-methylformamide, metabolic studies in mice have identified several key metabolites. nih.govosti.gov The metabolism is not a simple hydrolysis but an oxidative process. nih.govosti.gov This process leads to the formation of S-(N-methylcarbamoyl)glutathione, which is then further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine. nih.govosti.gov These thiocarbamates can ultimately be hydrolyzed to produce methylamine (B109427) and carbon dioxide. nih.govosti.gov

Based on these findings, a proposed metabolic pathway for N-methylformamide is outlined below:

Table 1: Identified Metabolites of N-methylformamide

| Precursor Compound | Metabolite | Further Metabolites | Final Products |

| N-methylformamide | S-(N-methylcarbamoyl)glutathione | N-acetyl-S-(N-methylcarbamoyl)cysteine | Methylamine, Carbon Dioxide |

This data is based on studies of N-methylformamide and serves as a potential model for related compounds. nih.govosti.gov

For N-(3-pyridinylmethyl)formamide, degradation would likely involve cleavage of the formamide bond, potentially leading to the formation of 3-pyridinemethanamine and formic acid. Further degradation of the pyridine ring would follow established pathways for pyridine-containing compounds.

Development of Advanced Analytical Detection Methods

Sensitive and specific analytical methods are required for the detection and quantification of N-(3-pyridinylmethyl)formamide and its potential degradation products in environmental samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds. Reverse-phase (RP) HPLC methods have been developed for related compounds like N-[3-(dimethylamino)propyl]formamide. sielc.com A typical method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

A patent for the detection of formamide in products describes an HPLC method with a retention time of approximately 2.68 minutes. google.com While specific parameters for N-(3-pyridinylmethyl)formamide would need to be optimized, a general approach can be outlined.

Table 2: Example HPLC Parameters for Related Formamide Compounds

| Parameter | Setting | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detection | UV or Mass Spectrometry (MS) | sielc.com |

| Application Note | For MS-compatibility, phosphoric acid is replaced with formic acid. The method is scalable for preparative separation. | sielc.com |

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile organic compounds. For the analysis of formamide and its metabolites in urine, a GC-mass spectrometry (GC-MS) method has been described. researchgate.net This method involves lyophilization of the sample, extraction with methanol (B129727), and direct injection into the GC-MS system. researchgate.net

For determining residual solvents like dimethyl formamide in pharmaceutical substances, headspace GC is a common technique. ijpsonline.com This method is effective for analyzing volatile compounds in solid or liquid samples without extensive sample preparation. Furthermore, solid-phase microextraction (SPME) coupled with GC has been used to determine metabolites of dimethylformamide in urine, offering good resolution and sensitivity. nih.gov

Table 3: Example GC Parameters for Formamide-Related Compounds

| Technique | Sample Preparation | GC System | Detector | Reference |

| Direct Injection GC | Lyophilisation, Methanol Extraction | GC | Mass Spectrometry (MS) | researchgate.net |

| Headspace GC | Dissolution in N-methyl pyrrolidone, Incubation | GC | Flame Ionization Detector (FID) | ijpsonline.com |

| SPME-GC | Headspace solid-phase microextraction | GC | Nitrogen-Phosphorus Detector (NPD) | nih.gov |

For analyzing polar compounds like N-(3-pyridinylmethyl)formamide and its potential polar metabolites in complex environmental or biological matrices, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool. nih.govmdpi.comescholarship.org HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly polar analytes that are poorly retained in reverse-phase chromatography. nih.govmdpi.com

The use of a highly volatile organic mobile phase in HILIC also enhances ionization efficiency in the electrospray source of the mass spectrometer. nih.gov Optimization of a HILIC-MS/MS method involves adjusting parameters such as the column type (e.g., zwitterionic), mobile phase pH, temperature, and gradient to achieve the best separation and detection. nih.govmdpi.com This technique has been successfully applied to the analysis of various polar metabolites, neonicotinoids, and their metabolites in complex samples. nih.govnih.gov

Table 4: General Parameters for HILIC-MS/MS Method Development

| Parameter | Considerations for Optimization | Reference |

| Column | Zwitterionic (e.g., ZIC-HILIC, ZIC-p-HILIC), Amide | nih.govmdpi.com |

| Mobile Phase | Acetonitrile/Water with additives like ammonium (B1175870) formate (B1220265) or ammonium acetate. pH adjustment is critical. | nih.govescholarship.orgmdpi.com |

| Temperature | Affects retention and column efficiency; optimal temperature can vary with the column type. | nih.gov |

| Gradient | Elution gradient rate needs to be optimized for resolution. | nih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) operated in electrospray ionization (ESI) positive mode. | mdpi.comnih.gov |

Sample Pretreatment Strategies (e.g., Solid-Phase Extraction, QuEChERS)

The accurate determination of "Formamide, N-(3-pyridinylmethyl)-" in complex environmental matrices necessitates robust sample pretreatment strategies to remove interfering substances and concentrate the analyte prior to instrumental analysis. The selection of an appropriate pretreatment method is contingent upon the physicochemical properties of the analyte, the nature of the sample matrix (e.g., water, soil, sediment), and the desired analytical sensitivity. Two prevalent and effective techniques for the extraction and cleanup of polar and semi-polar organic compounds like "Formamide, N-(3-pyridinylmethyl)-" from environmental samples are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Given that "Formamide, N-(3-pyridinylmethyl)-" is a potential degradation product of neonicotinoid insecticides such as imidacloprid (B1192907), analytical methodologies developed for these parent compounds and their metabolites can be adapted for its analysis. Research into the environmental fate of imidacloprid provides valuable insights into effective sample preparation techniques.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely adopted technique for the selective extraction and concentration of analytes from liquid samples. The process involves passing the sample through a sorbent bed that retains the target analyte, while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent.

For compounds with a pyridinylmethyl moiety, various SPE sorbents have been evaluated. The choice of sorbent is critical and depends on the polarity of the analyte and the matrix composition. Reversed-phase sorbents like C18 are commonly used for the extraction of moderately polar to non-polar compounds from aqueous samples. For more polar compounds, polymeric sorbents or those with specific functionalities may offer better retention and recovery.

Studies on the analysis of neonicotinoids and their polar metabolites in water have demonstrated the utility of SPE. For instance, different SPE cartridges have been compared for their efficiency in extracting a range of neonicotinoids. The recovery of these compounds is influenced by the sorbent material and the elution solvent. While specific data for "Formamide, N-(3-pyridinylmethyl)-" is not extensively documented, the established methods for structurally similar compounds provide a strong starting point for method development. The following table summarizes typical SPE conditions that could be adapted for the analysis of "Formamide, N-(3-pyridinylmethyl)-" in water samples, based on research on related compounds.

| Parameter | Condition | Rationale/Comment |

| Sorbent Type | Reversed-phase (e.g., C18, polymeric) | Effective for retaining moderately polar organic compounds from aqueous matrices. |

| Sample pH | Adjusted to neutral or slightly acidic | Optimizes the retention of pyridine-containing compounds on reversed-phase sorbents. |

| Conditioning Solvent | Methanol followed by deionized water | Prepares the sorbent for sample loading by solvating the stationary phase. |

| Elution Solvent | Acetonitrile, Methanol, or mixtures thereof | Effectively desorbs the analyte from the sorbent. The addition of a small amount of acid or base may improve elution efficiency for certain compounds. |

| Elution Volume | 1-5 mL | Concentrates the analyte, thereby increasing the sensitivity of the subsequent analytical measurement. |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a dominant sample preparation technique for the analysis of pesticide residues in a wide variety of food and environmental matrices, including soil and sediment. nih.gov The method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, where a small amount of sorbent is added to the extract to remove interfering matrix components. nih.gov

The versatility of the QuEChERS approach allows for modifications to optimize the extraction and cleanup for specific analytes and matrices. For the analysis of polar metabolites of neonicotinoids, which are structurally analogous to "Formamide, N-(3-pyridinylmethyl)-", modified QuEChERS protocols have been successfully developed. nih.govresearchtrends.net

Key modifications often involve the acidification of the extraction solvent (e.g., acetonitrile with 0.1% acetic acid) to improve the stability and extraction efficiency of pH-sensitive compounds. nih.gov The choice of d-SPE sorbents is also critical for removing specific matrix interferences. Common sorbents include primary secondary amine (PSA) for the removal of organic acids, sugars, and fatty acids; graphitized carbon black (GCB) for the removal of pigments and sterols; and C18 for the removal of non-polar interferences. nih.gov

Research on imidacloprid and its metabolites in complex biological and environmental samples has demonstrated the effectiveness of the QuEChERS method. For instance, a study on crayfish tissues reported high recoveries for imidacloprid and its metabolites using a QuEChERS protocol with acetonitrile containing 0.1% acetic acid for extraction and a neutral alumina (B75360) column with GCB for cleanup. nih.gov The recoveries for the various analytes ranged from 80.6% to 112.7%. nih.gov Another study on soil samples highlighted the efficiency of the QuEChERS method for a broad spectrum of pesticides. dergipark.org.tr

The following interactive table outlines a potential QuEChERS procedure for the analysis of "Formamide, N-(3-pyridinylmethyl)-" in soil, based on established methods for related neonicotinoid pesticides and their metabolites.

| Step | Procedure | Purpose |

| 1. Extraction | Homogenize a 10 g soil sample with 10 mL of acetonitrile containing 1% acetic acid. | Extraction of the analyte from the soil matrix. Acetic acid helps to stabilize pH-sensitive compounds. |

| 2. Salting Out | Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously. | Induces phase separation between the aqueous and acetonitrile layers, partitioning the analyte into the organic phase. |

| 3. Centrifugation | Centrifuge the sample to separate the acetonitrile layer. | To obtain a clear supernatant for the cleanup step. |

| 4. Dispersive SPE (d-SPE) Cleanup | Transfer an aliquot of the acetonitrile extract to a tube containing a mixture of d-SPE sorbents (e.g., PSA and C18) and vortex. | Removal of interfering matrix components. PSA targets polar interferences, while C18 removes non-polar compounds. |

| 5. Final Centrifugation and Analysis | Centrifuge the d-SPE tube and collect the supernatant for analysis by an appropriate instrumental technique (e.g., LC-MS/MS). | To obtain a clean extract ready for injection. |

The development of a specific and validated sample pretreatment method is a critical step in ensuring the reliability of environmental monitoring data for "Formamide, N-(3-pyridinylmethyl)-". The adaptation of existing SPE and QuEChERS methodologies for related compounds provides a robust framework for achieving accurate and sensitive detection in various environmental compartments.

Q & A

Q. How can machine learning enhance the prediction of N-(3-pyridinylmethyl)formamide's physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.